t-Boc-Aminooxy-PEG4-alcohol
Overview
Description
T-Boc-Aminooxy-PEG4-alcohol is a PEG derivative containing a Boc-protected aminooxy group and an alcohol group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
The synthesis of t-Boc-Aminooxy-PEG4-alcohol involves the protection of the aminooxy group with a Boc group . The protected aminooxy can be deprotected under mild acidic conditions . It can then react with an aldehyde or ketone group to form a stable oxime linkage .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG4-alcohol is C13H27NO7 . It has a molecular weight of 309.4 g/mol .Chemical Reactions Analysis
The protected aminooxy group in t-Boc-Aminooxy-PEG4-alcohol can be deprotected under mild acidic conditions . It can then react with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG4-alcohol is a solid powder . It is soluble in DMSO . It has a molecular weight of 309.4 g/mol and a molecular formula of C13H27NO7 .Scientific Research Applications
Chemoselective Conjugation in Bioconjugates
t-Boc-Aminooxy-PEG4-alcohol plays a crucial role in the chemoselective oxime formation between aminooxy end-functional polymers and levulinyl-modified proteins. This method is instrumental in preparing well-defined bioconjugates, essential for biomedical applications. The use of Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) of various monomers leads to polymers with low polydispersity indices, indicating controlled polymerization. These polymers, after deprotection, expose α-aminooxy moieties, which are then used to form oxime bonds with aldehyde fluorescent nanospheres or modified bovine serum albumin, demonstrating the versatility of this approach in creating "smart" polymer conjugates (Heredia et al., 2007).
Catalyst-free N-tert-butyloxycarbonylation
The t-Boc group also facilitates the catalyst-free N-tert-butyloxycarbonylation of amines in water. This process chemoselectively forms N-t-Boc derivatives without any isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc side products. The method preserves the optical purity of chiral amines, amino acid esters, and beta-amino alcohols, demonstrating its application in synthesizing optically pure N-t-Boc derivatives. This process exemplifies the chemoselectivity in scenarios like aromatic amine vs aliphatic amine and primary amine vs secondary amine (Chankeshwara & Chakraborti, 2006).
Bioconjugation Techniques
Synthesis of aminooxy and N-alkylaminooxy amines, which are Boc-protected, is essential in bioconjugation. These amines can be linked to biomolecules via amide formation and incorporated directly into peptoids via submonomer synthesis. Deprotection of aminooxy and N-alkylaminooxy groups enables conjugation with target molecules through established chemoselective ligation methods. This synthesis allows the establishment of different distances between conjugated molecules, showing the adaptability of t-Boc-Aminooxy-PEG4-alcohol in bioconjugation strategies (Carrasco et al., 2010).
PEGylation of Proteins
t-Boc-Aminooxy-PEG4-alcohol is also integral in the PEGylation of proteins using a monodisperse Boc-PEG-NH(2). This approach allows for the direct identification of the sites of protein modification by mass spectrometry. The use of a monodisperse polymer simplifies the characterization of conjugated proteins, making the PEGylation reaction extremely selective and useful for protein drug derivatization (Mero et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO7/c1-13(2,3)21-12(16)14-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-11H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEZAYNNNOMTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Aminoxy-PEG4-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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